1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane 1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Brand Name: Vulcanchem
CAS No.: 100691-57-4
VCID: VC0028568
InChI: InChI=1S/C64H72O12Si8/c1-9-25-57(26-10-1)41-49-77-65-78(50-42-58-27-11-2-12-28-58)68-81(53-45-61-33-17-5-18-34-61)70-79(66-77,51-43-59-29-13-3-14-30-59)72-83(55-47-63-37-21-7-22-38-63)73-80(67-77,52-44-60-31-15-4-16-32-60)71-82(69-78,54-46-62-35-19-6-20-36-62)75-84(74-81,76-83)56-48-64-39-23-8-24-40-64/h1-40H,41-56H2
SMILES: C1=CC=C(C=C1)CC[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)CCC7=CC=CC=C7)CCC8=CC=CC=C8)CCC9=CC=CC=C9)CCC1=CC=CC=C1)CCC1=CC=CC=C1)CCC1=CC=CC=C1)CCC1=CC=CC=C1
Molecular Formula: C64H72O12Si8
Molecular Weight: 1257.9 g/mol

1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

CAS No.: 100691-57-4

Main Products

VCID: VC0028568

Molecular Formula: C64H72O12Si8

Molecular Weight: 1257.9 g/mol

1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane - 100691-57-4

CAS No. 100691-57-4
Product Name 1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Molecular Formula C64H72O12Si8
Molecular Weight 1257.9 g/mol
IUPAC Name 1,3,5,7,9,11,13,15-octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Standard InChI InChI=1S/C64H72O12Si8/c1-9-25-57(26-10-1)41-49-77-65-78(50-42-58-27-11-2-12-28-58)68-81(53-45-61-33-17-5-18-34-61)70-79(66-77,51-43-59-29-13-3-14-30-59)72-83(55-47-63-37-21-7-22-38-63)73-80(67-77,52-44-60-31-15-4-16-32-60)71-82(69-78,54-46-62-35-19-6-20-36-62)75-84(74-81,76-83)56-48-64-39-23-8-24-40-64/h1-40H,41-56H2
Standard InChIKey YIJVCYCOAKDJQF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)CCC7=CC=CC=C7)CCC8=CC=CC=C8)CCC9=CC=CC=C9)CCC1=CC=CC=C1)CCC1=CC=CC=C1)CCC1=CC=CC=C1)CCC1=CC=CC=C1
Canonical SMILES C1=CC=C(C=C1)CC[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)CCC7=CC=CC=C7)CCC8=CC=CC=C8)CCC9=CC=CC=C9)CCC1=CC=CC=C1)CCC1=CC=CC=C1)CCC1=CC=CC=C1)CCC1=CC=CC=C1
PubChem Compound 4062669
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator